

# In-Depth Technical Guide to Erybraedin E: Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Erybraedin E	
Cat. No.:	B15185409	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

**Erybraedin E** is a prenylated pterocarpan, a class of flavonoids known for their diverse biological activities. Pterocarpans are characterized by a tetracyclic ring system and are commonly found in the plant genus Erythrina. The unique structural features of **Erybraedin E**, including its specific pattern of hydroxylation and prenylation, contribute to its chemical properties and potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for **Erybraedin E** and outlines the general experimental protocols for its analysis.

## Spectroscopic Data of Erybraedin E

A comprehensive set of experimentally determined spectroscopic data for **Erybraedin E** is not readily available in the public domain. The following tables are based on predicted data and data from structurally similar compounds.

## Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For **Erybraedin E** ( $C_{22}H_{20}O_4$ ), the predicted monoisotopic mass is 348.13617 Da. The table below summarizes the predicted m/z values for various adducts of **Erybraedin E**.



Adduct	Predicted m/z
[M+H] <sup>+</sup>	349.14345
[M+Na] <sup>+</sup>	371.12539
[M-H] <sup>-</sup>	347.12889
[M+NH <sub>4</sub> ] <sup>+</sup>	366.16999
[M+K] <sup>+</sup>	387.09933
[M+H-H <sub>2</sub> O] <sup>+</sup>	331.13343
[M+HCOO] <sup>-</sup>	393.13437
[M+CH₃COO] <sup>-</sup>	407.15002

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **Erybraedin E** are not currently published. However, based on the known structure of **Erybraedin E** and the spectroscopic data of analogous prenylated pterocarpans, the following characteristic signals can be anticipated.

#### <sup>1</sup>H NMR (Predicted Chemical Shifts)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic Protons	6.0 - 7.5	m
Methylene Protons (C-6)	3.5 - 4.5	m
Methine Protons (C-6a, C-11a)	4.0 - 5.5	m
Prenyl Vinyl Proton	5.0 - 5.5	t
Prenyl Methylene Protons	3.0 - 3.5	d
Prenyl Methyl Protons	1.5 - 1.8	S
Hydroxyl Protons	5.0 - 9.0	br s



#### <sup>13</sup>C NMR (Predicted Chemical Shifts)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Aromatic Carbons	100 - 160
C-6	65 - 75
C-6a	40 - 50
C-11a	75 - 85
Prenyl Quaternary Carbon	130 - 140
Prenyl Methine Carbon	120 - 130
Prenyl Methylene Carbon	20 - 30
Prenyl Methyl Carbons	15 - 25

## **UV-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of pterocarpans typically displays two main absorption bands. For **Erybraedin E**, the expected absorption maxima are in the following ranges:

Band	Wavelength Range (nm)
Band I	300 - 340
Band II	280 - 295

# **Experimental Protocols**

Detailed experimental protocols for the spectroscopic analysis of **Erybraedin E** are not available. The following are generalized methodologies for the analysis of flavonoids, which would be applicable to **Erybraedin E**.

## **Mass Spectrometry Protocol**

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically



used.

Sample Preparation: A dilute solution of the purified **Erybraedin E** is prepared in a suitable solvent such as methanol or acetonitrile.

#### **Data Acquisition:**

- The sample is infused into the ESI source.
- Mass spectra are acquired in both positive and negative ion modes.
- Full scan spectra are obtained to determine the molecular ion peaks.
- Tandem MS (MS/MS) experiments are performed on the molecular ions to obtain fragmentation patterns, which aid in structural elucidation.

### **NMR Spectroscopy Protocol**

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or acetone-d<sub>6</sub>). Tetramethylsilane (TMS) is often used as an internal standard.

#### **Data Acquisition:**

- ¹H NMR: Standard one-dimensional proton spectra are acquired.
- <sup>13</sup>C NMR: Proton-decoupled carbon spectra are obtained.
- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

## **UV-Vis Spectroscopy Protocol**

Instrumentation: A double-beam UV-Vis spectrophotometer is used.



Sample Preparation: A solution of the compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

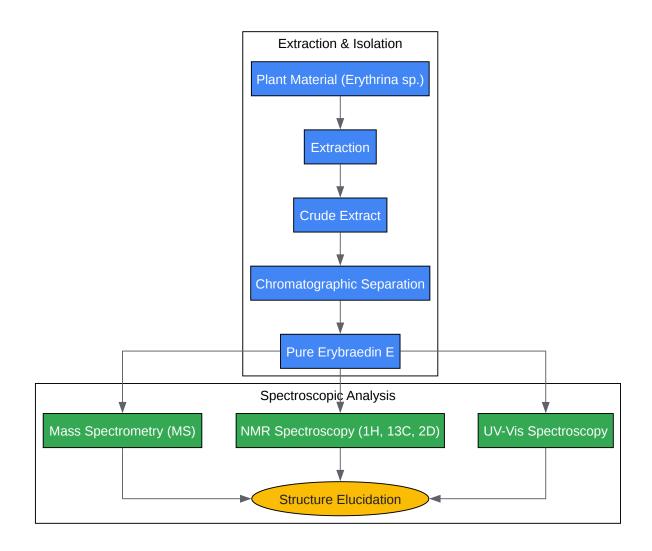
#### Data Acquisition:

- A baseline is recorded using the solvent in both the sample and reference cuvettes.
- The UV-Vis spectrum of the sample is recorded over a range of approximately 200-400 nm.
- The wavelengths of maximum absorbance (λmax) are determined.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Erybraedin E**.





Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic analysis of **Erybraedin E**.

# **Signaling Pathways**







Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **Erybraedin E**. Research on the biological activities of related prenylated pterocarpans suggests potential interactions with various cellular targets, but dedicated studies on **Erybraedin E** are required to elucidate its specific mechanisms of action.

Disclaimer: The spectroscopic data presented in this guide for NMR and UV-Vis are predictive and based on the analysis of structurally related compounds. Experimental verification is necessary for definitive structural confirmation.

 To cite this document: BenchChem. [In-Depth Technical Guide to Erybraedin E: Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15185409#erybraedin-e-spectroscopic-data-nmr-ms-uv-vis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com